An In-Depth Technical Guide to 3-(Aminomethyl)cyclobutanone Hydrochloride for Advanced Research and Development
An In-Depth Technical Guide to 3-(Aminomethyl)cyclobutanone Hydrochloride for Advanced Research and Development
Introduction
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart both biological activity and favorable pharmacokinetic properties is relentless. Among the vast arsenal of building blocks available to researchers, strained cyclic systems have garnered significant attention. 3-(Aminomethyl)cyclobutanone hydrochloride emerges as a particularly valuable bifunctional reagent. Its rigid four-membered ring offers a unique conformational constraint, a desirable attribute for designing selective ligands by locking bioactive conformations.[1][2] This guide provides a comprehensive technical overview of its chemical and physical properties, synthetic utility, and critical handling protocols, designed for researchers, scientists, and drug development professionals.
Section 1: Chemical Identity and Physicochemical Properties
A foundational understanding of a molecule begins with its fundamental properties. 3-(Aminomethyl)cyclobutanone hydrochloride is a solid at room temperature, valued for its dual reactivity stemming from a primary amine and a ketone.[3] The hydrochloride salt form enhances its stability and aqueous solubility, facilitating its use in various reaction conditions.[1]
Table 1.1: Chemical Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | 3-(aminomethyl)cyclobutan-1-one;hydrochloride | [3] |
| CAS Number | 1363382-42-6 (Note: Multiple CAS numbers exist) | [3][4] |
| Molecular Formula | C₅H₁₀ClNO | [3][4] |
| Molecular Weight | 135.59 g/mol | [3][4] |
| Canonical SMILES | C1C(CC1=O)CN.Cl | [3][4] |
| InChI Key | OPJXRSHHSHUHOP-UHFFFAOYSA-N |[3] |
Table 1.2: Physicochemical Data
| Property | Value | Notes | Source(s) |
|---|---|---|---|
| Physical State | Solid | - | [3] |
| Purity | Typically ≥97% | Varies by supplier. | [3] |
| Solubility | Soluble in water | The hydrochloride salt form increases polarity and aqueous solubility. | [1] |
| Stability | Hygroscopic | Store in a cool, dry place. | [1] |
| Reactivity | High | The four-membered ring possesses significant ring strain (~110 kJ/mol), enhancing reactivity. |[1][2] |
Section 2: Spectroscopic Profile (The Molecular Fingerprint)
Spectroscopic data provides an unambiguous structural confirmation of the molecule. While a dedicated, peer-reviewed spectrum for this specific compound is not publicly available, we can predict the key features based on its functional groups and known spectra of analogous structures like cyclobutanone.
-
¹H NMR: Protons adjacent to the carbonyl group and the aminomethyl group would exhibit characteristic downfield shifts. The cyclobutane ring protons would likely appear as complex multiplets.
-
¹³C NMR: The carbonyl carbon is the most deshielded, appearing significantly downfield (typically >200 ppm for cyclobutanones). The carbons of the aminomethyl group and the cyclobutane ring would appear in the aliphatic region.
-
IR Spectroscopy: A strong, sharp absorption band characteristic of a strained C=O bond in a four-membered ring is expected around 1780-1800 cm⁻¹. N-H stretching vibrations from the primary ammonium group would be visible in the 3000-3300 cm⁻¹ region.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the free base (C₅H₉NO) at m/z 99.13.[5] Common fragmentation patterns would involve the loss of the aminomethyl group or cleavage of the cyclobutane ring.
Section 3: Synthesis and Purification Strategies
The synthesis of functionalized cyclobutanones is a well-established area of organic chemistry. Common strategies involve [2+2] cycloadditions, ring expansions of cyclopropanes, or cyclization of acyclic precursors.[2][6][7] For 3-(aminomethyl)cyclobutanone, a plausible route involves the modification of a pre-formed cyclobutane core, such as 3-oxocyclobutanecarboxylic acid.
Conceptual Synthetic Workflow
A generalized, multi-step synthesis requires rigorous planning for reaction execution, workup, and purification to ensure the final product's identity and purity.
Caption: Generalized workflow for synthesis and purification.
Protocol: Hypothetical Synthesis via Reductive Amination
This protocol is illustrative, based on standard organic chemistry principles for converting a carboxylic acid to a primary amine on a cyclobutanone core.
-
Amide Formation:
-
Dissolve 3-oxocyclobutanecarboxylic acid in a suitable aprotic solvent (e.g., dichloromethane).
-
Cool the solution to 0°C in an ice bath.
-
Add an activating agent (e.g., oxalyl chloride) dropwise, followed by a catalytic amount of DMF.
-
After activation, bubble anhydrous ammonia gas through the solution or add a solution of ammonium hydroxide to form 3-oxocyclobutanecarboxamide.
-
-
Hofmann or Curtius Rearrangement:
-
The resulting amide can be subjected to a Hofmann rearrangement (using Br₂ and NaOH) or a Curtius rearrangement (via an acyl azide intermediate) to yield the protected amine.
-
-
Deprotection and Salt Formation:
-
If a protecting group (e.g., Boc) is used, deprotect under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane).
-
The final hydrochloride salt can be isolated by precipitation from a non-polar solvent like diethyl ether.
-
-
Purification:
-
Recrystallization from a suitable solvent system (e.g., ethanol/ether) is often effective for purifying the final salt. The purity should be confirmed by NMR spectroscopy and melting point analysis.
-
Causality Note: The choice of a rearrangement reaction is critical for converting the C-C bond of the carboxylic acid into a C-N bond of the amine without cleaving the strained cyclobutane ring. The final salt formation step is not just for purification but is crucial for improving the compound's long-term stability and handling characteristics.[1]
Section 4: Chemical Reactivity and Synthetic Utility
The synthetic power of 3-(aminomethyl)cyclobutanone hydrochloride lies in its orthogonal reactivity. The primary amine and the ketone can be selectively addressed using appropriate reaction conditions. The inherent strain of the cyclobutane ring also drives certain reactions, such as ring-opening or expansion, providing access to different molecular scaffolds.[2][6]
-
Reactions at the Amine: The primary amine is a potent nucleophile. It readily undergoes acylation, sulfonylation, reductive amination (with other aldehydes/ketones), and can be used in the formation of ureas and thioureas. These reactions are fundamental for incorporating the cyclobutane motif into larger molecules.
-
Reactions at the Ketone: The carbonyl group is electrophilic and susceptible to attack by various nucleophiles. It can undergo Wittig reactions, Grignard additions, and reductions (e.g., with NaBH₄) to form the corresponding alcohol. It can also be converted into heterocycles.
-
Bifunctional Reactivity: The presence of both functional groups allows for intramolecular reactions to form bicyclic systems or for its use as a constrained linker in designing molecules like PROTACs.[8]
Caption: Key reaction pathways for the bifunctional molecule.
Section 5: Applications in Medicinal Chemistry and Drug Discovery
Constrained amino scaffolds are highly sought after in drug discovery. The rigid cyclobutane ring of this molecule serves as a bioisosteric replacement for more flexible alkyl chains or other ring systems, helping to improve binding affinity and selectivity by reducing the entropic penalty of binding.[9][10]
-
Enzyme Inhibitors: The defined spatial orientation of the amine and ketone functionalities makes it an excellent starting point for designing inhibitors that can interact with specific pockets in an enzyme's active site.[1]
-
GPCR Ligands: The conformational rigidity is advantageous in designing ligands for G-protein coupled receptors (GPCRs), where specific conformations are required for agonism or antagonism.
-
PROTACs and Molecular Glues: Its bifunctional nature makes it a candidate for use as a linker in Proteolysis Targeting Chimeras (PROTACs), which bring a target protein and an E3 ubiquitin ligase into proximity to induce protein degradation.[8]
-
Peptidomimetics: The incorporation of non-canonical amino acids and constrained motifs is a key strategy to overcome the limitations of peptide drugs, such as poor metabolic stability.[11] This building block can be used to create such peptidomimetics.
Section 6: Safety, Handling, and Storage Protocols
As with any laboratory chemical, proper handling is paramount to ensure safety. 3-(Aminomethyl)cyclobutanone hydrochloride is classified as harmful if swallowed and causes serious eye damage.[3][12]
Table 6.1: Hazard and Precautionary Information
| GHS Pictogram | Signal Word | Hazard Statements | Precautionary Measures |
|---|
| GHS05 (Corrosive) | Danger | H302: Harmful if swallowed. H318: Causes serious eye damage. | P260: Do not breathe dust. P280: Wear protective gloves/eye protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety glasses or goggles when handling this compound.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust. Avoid contact with skin and eyes.[13]
-
Storage: Store in a tightly sealed container in a cool, dry place. The compound is hygroscopic, and moisture should be avoided.[1]
-
Spill Response: In case of a spill, collect the solid material carefully, avoiding dust generation. Clean the area with a wet cloth and dispose of the waste in accordance with local regulations.
Self-Validating Protocol: By adhering strictly to these safety measures, the risks associated with handling are minimized. The protocol is self-validating in that proper use of PPE and engineering controls (fume hood) provides a verifiable barrier against exposure, and correct storage procedures demonstrably preserve the compound's integrity.
References
-
de Meijere, A., et al. (2004). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 104(1), 179-236. [Link]
-
D'auria, M., & Racioppi, R. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(9), 11261-11319. [Link]
-
D'auria, M., & Racioppi, R. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(9), 11261-11319. [Link]
-
Sommer, H., & Gfeller, P. (2021). Synthesis of Silylated Cyclobutanone and Cyclobutene Derivatives Involving 1,4‐Addition of Zinc‐Based Silicon Nucleophiles. Chemistry – An Asian Journal, 16(19), 2874-2881. [Link]
-
Kabalka, G. W., et al. (2003). An Efficient Route to 3-Substituted Cyclobutanone Derivatives. Synthetic Communications, 33(10), 1691-1698. [Link]
-
Organic Chemistry Portal, Cyclobutanone synthesis, [Link]
-
Arctom, 3-(Aminomethyl)cyclobutanone hydrochloride | CAS NO. 1363382-42-6, [Link]
-
INDOFINE Chemical Company, Inc., cis 3-(AMINOMETHYL)CYCLOBUTANOL HYDROCHLORIDE | 1400744-20-8, [Link]
-
Wikipedia, Cyclobutanone, [Link]
-
Mondal, M., et al. (2020). Direct catalytic synthesis of β-acylamino cyclobutanones via three-component Mannich reactions. Organic & Biomolecular Chemistry, 18(3), 446-450. [Link]
-
Organic Syntheses, Cyclobutanone, [Link]
-
Gicquel, P. A., et al. (2022). Enantioselective Synthesis of Alkylidenecyclobutanones via Formal Vinylidene Insertion into Cyclopropanone Equivalents. ChemRxiv. [Link]
-
PubChem, 3-Aminocyclobutanone, [Link]
-
Dougherty, P. G., et al. (2017). Constrained Peptides in Drug Discovery and Development. Accounts of Chemical Research, 50(7), 1739-1747. [Link]
-
Drug Target Review, Obstacles and innovations of macrocyclic drug development, [Link]
-
Simon, M. D., et al. (2022). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. Journal of Medicinal Chemistry, 65(9), 6449-6476. [Link]
-
Lam, K. S., et al. (2014). Combinatorial Chemistry in Drug Discovery. Anticancer Agents in Medicinal Chemistry, 14(1), 3-15. [Link]
-
Sacan, A., et al. (2012). Applications and limitations of in silico models in drug discovery. Methods in Molecular Biology, 910, 87-124. [Link]
-
SpectraBase, 3-Hydroxy-3-methyl-2-butanone - Optional[13C NMR] - Chemical Shifts, [Link]
Sources
- 1. 3-(Aminomethyl)cyclobutanol hydrochloride (1404365-04-3) for sale [vulcanchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. appchemical.com [appchemical.com]
- 5. arctomsci.com [arctomsci.com]
- 6. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclobutanone synthesis [organic-chemistry.org]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. scispace.com [scispace.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
Caption: Core scaffold and points of diversification.
